ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate
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Overview
Description
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminonicotinaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-4-carboxylic acid, while reduction can produce dihydro-naphthyridine derivatives. Substitution reactions can result in a variety of functionalized naphthyridines with potential biological activities .
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown its potential as an anticancer, antimicrobial, and anti-inflammatory agent. It is also explored for its role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its pharmacological effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives such as:
Ethyl 7-bromo-4-hydroxy-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate: This compound has similar structural features but different substituents, leading to distinct biological activities.
7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: Another naphthyridine derivative with unique pharmacological properties, particularly in antimicrobial applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research.
Properties
CAS No. |
1054479-45-6 |
---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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